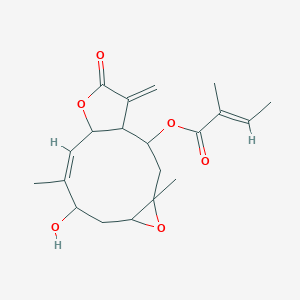![molecular formula C13H14N2O4S B227935 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid, also known as DTBG, is a small molecule inhibitor that has been widely used in scientific research. It has shown potential in inhibiting the activity of a variety of enzymes, including glycosidases, proteases, and kinases.
作用機序
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid inhibits enzyme activity by binding to the active site of the enzyme, preventing substrate binding and catalysis. It has been shown to be a competitive inhibitor for many enzymes, meaning that it competes with the substrate for binding to the active site. 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has also been shown to be a reversible inhibitor, meaning that its inhibition can be overcome by increasing the substrate concentration.
Biochemical and Physiological Effects:
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of complex carbohydrates. This inhibition can lead to the accumulation of complex carbohydrates in the cell, which can have downstream effects on cellular signaling and metabolism. 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has also been shown to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. This inhibition can lead to the accumulation of misfolded proteins in the cell, which can contribute to the development of neurodegenerative disorders. 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has also been shown to inhibit the activity of kinases, which are enzymes involved in cellular signaling pathways. This inhibition can lead to changes in cellular signaling and gene expression.
実験室実験の利点と制限
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It has also been shown to be a versatile inhibitor for a wide range of enzymes, making it a useful tool for studying enzyme function and inhibition. However, there are also limitations to using 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid in lab experiments. Its inhibition is reversible, meaning that its effects may be transient and difficult to study over long periods of time. Additionally, 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to have off-target effects on some enzymes, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid in scientific research. One potential direction is the development of more potent and selective inhibitors based on the structure of 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid. This could lead to the development of more effective therapies for diseases such as cancer and neurodegenerative disorders. Another potential direction is the use of 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid in combination with other inhibitors or therapies to enhance their effects. Finally, the use of 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid in animal models of disease could provide valuable insights into the role of specific enzymes in disease states.
合成法
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid can be synthesized using a multi-step process involving the reaction of 4-nitrobenzoic acid with thiourea followed by reduction and acylation. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has been extensively used in scientific research as a tool to study the function and inhibition of various enzymes. It has been shown to inhibit the activity of glycosidases, proteases, and kinases, making it a versatile inhibitor for a wide range of enzymes. 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has also been used to study the role of specific enzymes in disease states, such as cancer and neurodegenerative disorders.
特性
製品名 |
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid |
|---|---|
分子式 |
C13H14N2O4S |
分子量 |
294.33 g/mol |
IUPAC名 |
4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-2-7-15-11(16)10(20-13(15)19)14-9-5-3-8(4-6-9)12(17)18/h3-6,10,14H,2,7H2,1H3,(H,17,18) |
InChIキー |
NAMFKQQRNNDYLX-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O |
正規SMILES |
CCCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)

![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenoxy]acetic acid](/img/structure/B227889.png)
![5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)
![2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone](/img/structure/B227894.png)
![3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester](/img/structure/B227896.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)
